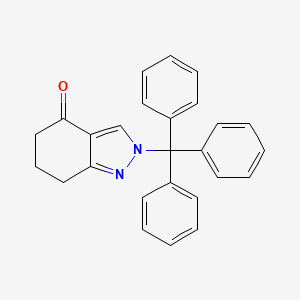
1-(4-甲氧基苯基)-2-甲基丙烷-2-胺
概述
描述
The compound “1-(4-Methoxyphenyl)-2-methylpropan-2-amine” is an alkylbenzene . It’s also known as "4-Methoxyphenylacetone" .
Synthesis Analysis
The synthesis of enantiopure (S)-1-(4-methoxyphenyl) ethanol, a significant molecule for the production of various drug intermediates, was performed from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst . The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .Molecular Structure Analysis
The Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra of 1-(4-methoxyphenyl)-1H-imidazole were recorded and analyzed . The vibrational wavenumbers of the structure were computed by using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++g (d,p) basis set .科学研究应用
代谢转化
1-(4-甲氧基苯基)-2-甲基丙烷-2-胺会发生代谢转化。一项研究调查了它的O-去甲基化,揭示了单酚和双(O-去甲基)代谢物的形成。这种转化与其他精神错乱胺的代谢有相似之处(茨威格和卡斯塔尼奥利,1977)。
化学合成和反应活性
该化合物用于化学合成和反应性研究。研究包括相关化合物的催化胺化,探索反应参数和产物选择性(巴西里和拜克,1990)。另一项研究考察了相关聚合材料的合成和磁性,展示了其在材料科学中的用途(村田等人,2005)。
药理学性质
该化合物表现出药理学性质,如单胺氧化酶抑制活性。在一项研究中,该化合物的衍生物表现出不同程度的活性,表明了潜在的治疗应用(弗格森和凯勒,1975)。
有机化学中的应用
在有机化学中,该化合物用于合成各种化学结构。例如,关于基于4-(4-甲氧基苯基)四氢-2H-吡喃-4-羧酸衍生物的二酰胺合成的研究证明了其作为化学前体的多功能性(阿格基安和姆克里安,2015)。
氧化还原敏感应用
该化合物的衍生物因其氧化还原敏感特性而被研究。例如,开发了一种硼酸的新型氧化还原敏感保护基,展示了该化合物在合成有机化学中的用途(颜、金和王,2005)。
作用机制
Target of Action
The primary targets of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine are the Sodium-dependent dopamine transporter and the Sodium-dependent serotonin transporter . These transporters play a crucial role in the reuptake of dopamine and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the action of these neurotransmitters .
Mode of Action
1-(4-Methoxyphenyl)-2-methylpropan-2-amine acts as an inhibitor of these transporters . By inhibiting the reuptake of dopamine and serotonin, it increases the concentration of these neurotransmitters in the synaptic cleft, thereby prolonging their action and enhancing their effects . It also binds to alpha receptors, mediating its effects .
Biochemical Pathways
The compound affects the dopaminergic and serotonergic pathways . By inhibiting the reuptake of dopamine and serotonin, it disrupts the normal function of these pathways, leading to increased levels of these neurotransmitters in the synaptic cleft . This can result in various downstream effects, depending on the specific neuronal circuits involved.
Pharmacokinetics
Similar compounds are known to have good bioavailability and low clearance . They are metabolized by various pathways, including renal excretion, metabolism, and biliary/intestinal excretion
Result of Action
The result of the compound’s action is an increase in the synaptic concentrations of dopamine and serotonin, leading to enhanced neurotransmission . This can have various effects at the molecular and cellular level, depending on the specific neuronal circuits involved. For example, it could potentially lead to mood elevation or increased motor activity.
安全和危害
属性
IUPAC Name |
1-(4-methoxyphenyl)-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,12)8-9-4-6-10(13-3)7-5-9/h4-7H,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMKDWRRTLFHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265070 | |
| Record name | 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56490-94-9 | |
| Record name | 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56490-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)-2-methylpropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

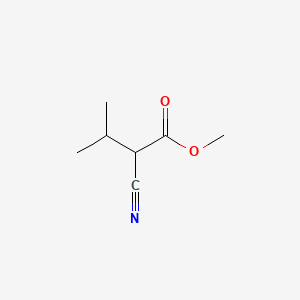
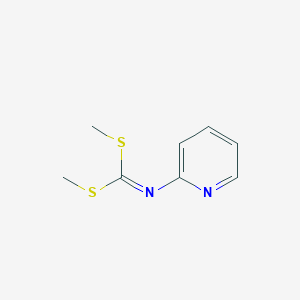
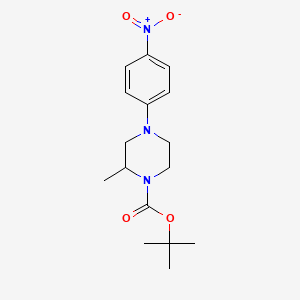
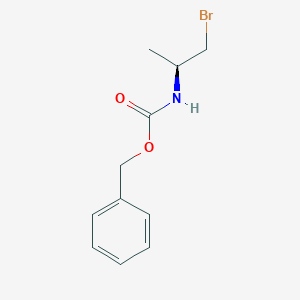


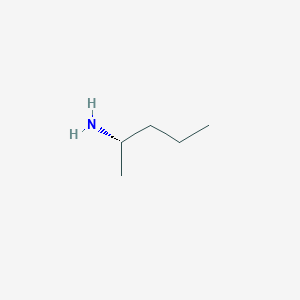
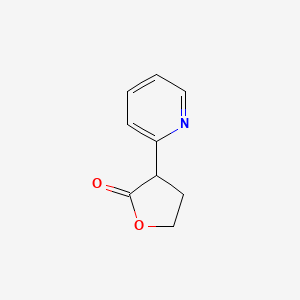
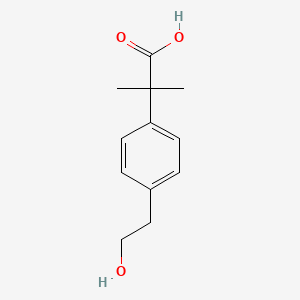
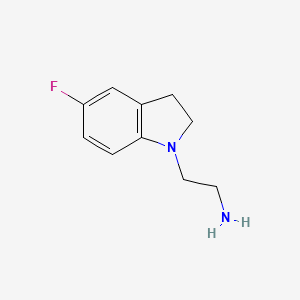
![benzhydryl (6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3181168.png)


